

Linker chemistry optimization for Tubulysin A ADCs to prevent premature cleavage

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Technical Support Center: Optimizing Linker Chemistry for Tubulysin A ADCs

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the premature cleavage of linkers in **Tubulysin A** antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature payload release in **Tubulysin A** ADCs?

A1: The primary cause of premature payload release in **Tubulysin A** ADCs is the hydrolysis of the C11 acetate ester on the tubulysin payload.[1][2][3][4] This hydrolysis leads to a significant reduction in the cytotoxicity of the payload, thereby diminishing the therapeutic efficacy of the ADC.[1][2][3][5]

Q2: How does linker chemistry influence the stability of the **Tubulysin A** payload?

A2: The choice of linker chemistry has a profound impact on the stability of the **Tubulysin A** payload, particularly in protecting the labile C11 acetate group from hydrolysis. Studies have shown that a β -glucuronidase-cleavable linker provides significantly better protection against acetate hydrolysis compared to more conventional protease-cleavable dipeptide linkers (e.g.,

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Val-Cit).[1][2][6] This enhanced stability is attributed to the unique properties of the glucuronide linker system, which can shield the acetate moiety from plasma esterases.[1][6]

Q3: What is site-specific conjugation, and how can it improve the stability of **Tubulysin A** ADCs?

A3: Site-specific conjugation is a method that attaches the linker-payload to a specific, predetermined site on the antibody.[3][7][8] This approach generates a homogeneous ADC with a defined drug-to-antibody ratio (DAR).[7][8] For **Tubulysin A** ADCs, site-specific conjugation can positively impact the stability of the C11 acetate.[1][9] By choosing a conjugation site that provides steric hindrance, the payload can be shielded from plasma esterases, thereby reducing the rate of acetate hydrolysis.[4][5]

Q4: Can the hydrophobicity of the linker-payload affect the stability and manufacturability of **Tubulysin A** ADCs?

A4: Yes, the hydrophobicity of the linker-payload can significantly affect both the stability and manufacturability of ADCs. Highly hydrophobic linker-payloads can lead to aggregation of the ADC, which can result in manufacturing challenges, reduced yields, and potential immunogenicity.[10][11] Furthermore, there is a correlation between the hydrophobicity of a **Tubulysin A** ADC and its susceptibility to metabolism by plasma esterases.[4][5] More hydrophobic ADCs tend to have a higher rate of deacetylation.[4][5] Utilizing more hydrophilic linkers, such as those based on β-glucuronide, can mitigate these issues.[12][13]

Troubleshooting Guide

Issue 1: Rapid loss of ADC potency observed in in vivo studies, suggesting premature payload cleavage.



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Possible Cause	Suggested Action
Hydrolysis of the C11 acetate on Tubulysin A.	1. Linker Chemistry Modification: Consider replacing the current linker with a β-glucuronidase-cleavable linker. This has been shown to protect the acetate group and improve in vivo activity.[1][2][6] 2. Site-Specific Conjugation: If not already in use, implement site-specific conjugation. Select a conjugation site that offers steric protection to the payload. [1][4][5][9] 3. Payload Modification: As an alternative, consider replacing the O-acetyl group with a more stable moiety, such as an O-n-propyl group, which has been shown to circumvent the metabolic liability.[14][15]
Proteolytic cleavage of the linker in circulation.	1. Linker Design: Ensure the linker is designed for high stability in circulation. For peptide linkers, the amino acid sequence can influence stability.[16] 2. Stability Assessment: Perform in vitro plasma stability assays to confirm the stability of the linker-payload before proceeding to in vivo studies.

Issue 2: ADC aggregation observed during manufacturing or storage.



Possible Cause	Suggested Action		
High hydrophobicity of the linker-payload.	 Hydrophilic Linkers: Incorporate hydrophilic linkers, such as those containing polyethylene glycol (PEG) or a β-glucuronide moiety, to decrease the overall hydrophobicity of the ADC. 2. Formulation Optimization: Adjust buffer conditions (e.g., pH, salt concentration) to find conditions that minimize aggregation. 3. Reduce DAR: A lower drug-to-antibody ratio can sometimes reduce aggregation, although this may impact potency. 		
Inappropriate buffer conditions.	Buffer Screening: Conduct a systematic screen of different buffer formulations to identify the optimal conditions for ADC stability.[10]		

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of α CD30-**Tubulysin A**DCs with Different Linkers and DARs

ADC	Linker	DAR	L540cy HL (IC50 ng/mL)	L428 MDR+ HL (IC50 ng/mL)	DEL ALCL (IC50 ng/mL)	DELBVR MDR+ ALCL (IC50 ng/mL)
αCD30-1	Dipeptide	4	1.1	0.3	0.4	1.3
αCD30-2	Glucuronid e	4	1.2	0.3	0.5	1.6
αCD30-1	Dipeptide	2	1.8	0.9	1.0	4.0
αCD30-2	Glucuronid e	2	2.2	0.8	1.2	4.8

Data extracted from Burke, P. J., et al. (2021).[1]



Table 2: In Vivo Acetate Stability of Tubulysin ADCs

ADC Linker	Conjugation	DAR	% Intact Acetate after 10 days
Dipeptide	Endogenous Cysteines	4	Not Reported
Glucuronide	Endogenous Cysteines	4	Not Reported
Dipeptide	Site-Specific (S239C)	2	87%
Glucuronide	Site-Specific (S239C)	2	95%

Data extracted from Burke, P. J., et al. (2021).[1][6]

Experimental Protocols Protocol 1: Assessment of ADC Stability in Plasma

Objective: To determine the stability of a **Tubulysin A** ADC in plasma by monitoring the drug-to-antibody ratio (DAR) and the integrity of the payload over time.

Materials:

- Tubulysin A ADC
- Human or mouse plasma
- Phosphate-buffered saline (PBS)
- Protein A magnetic beads
- Wash buffer (e.g., PBS with 0.05% Tween 20)
- Elution buffer (e.g., 0.1 M glycine, pH 2.5)
- Neutralization buffer (e.g., 1 M Tris, pH 8.0)



· LC-MS system

Methodology:

- Dilute the Tubulysin A ADC to a final concentration of 100 μg/mL in plasma.
- Incubate the samples at 37°C.
- At designated time points (e.g., 0, 24, 48, 72, 96, and 168 hours), aliquot a portion of the incubation mixture and store at -80°C until analysis.
- For analysis, thaw the samples and add protein A magnetic beads to capture the ADC.
- Incubate for 1-2 hours at room temperature with gentle mixing.
- Wash the beads with wash buffer to remove unbound plasma proteins.
- Elute the ADC from the beads using the elution buffer and immediately neutralize with the neutralization buffer.
- Analyze the eluted ADC by LC-MS to determine the average DAR and to identify any modifications to the payload, such as deacetylation.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and the distribution of drug-loaded species of a **Tubulysin A** ADC.

Materials:

- Tubulysin A ADC
- HIC column (e.g., TSKgel Butyl-NPR)
- Mobile Phase A: 1.5 M ammonium sulfate, 25 mM sodium phosphate, pH 7.0



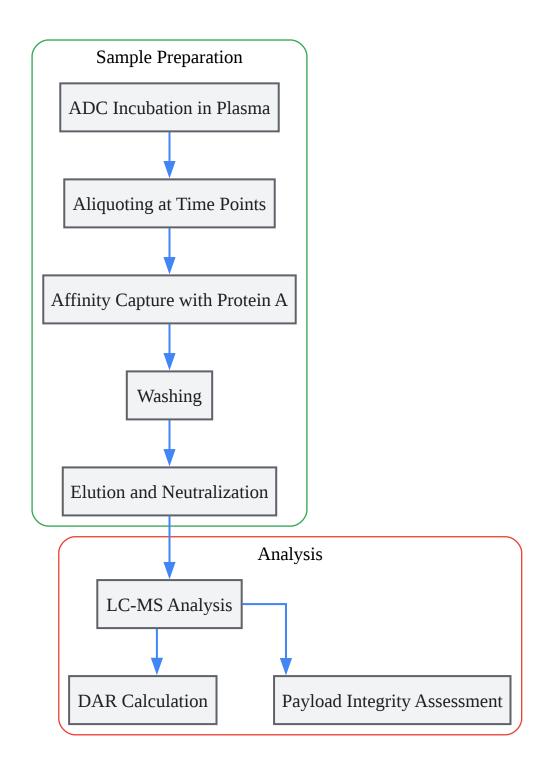
- Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol
- HPLC system with a UV detector

Methodology:

- Equilibrate the HIC column with a mixture of Mobile Phase A and Mobile Phase B.
- Inject approximately 25-50 µg of the ADC onto the column.
- Elute the ADC species using a gradient of decreasing concentration of Mobile Phase A (and increasing concentration of Mobile Phase B).
- Monitor the elution profile at 280 nm.
- The different drug-loaded species (e.g., DAR0, DAR2, DAR4) will separate based on their hydrophobicity, with higher DAR species eluting later.
- Calculate the average DAR by determining the relative peak area of each species and using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

Visualizations

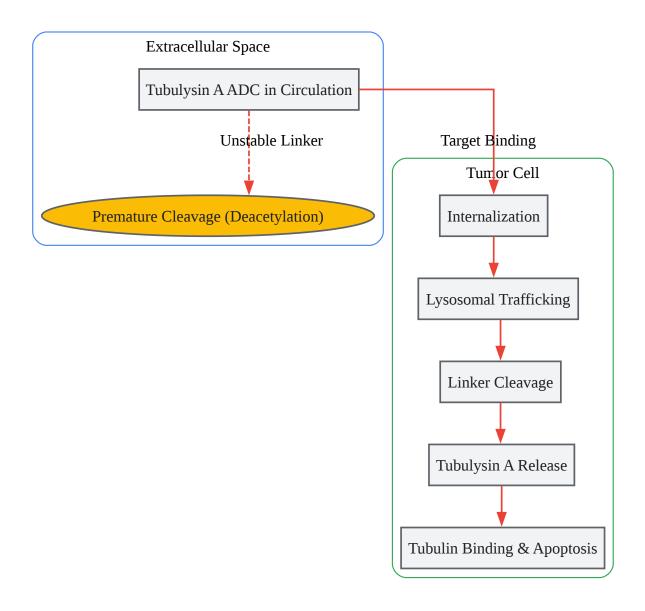




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Caption: Workflow for ADC Plasma Stability Assessment.

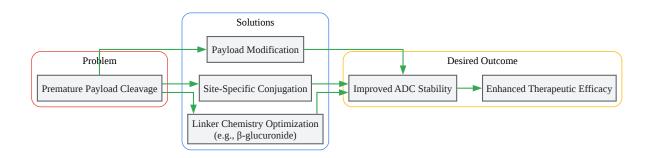




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Caption: Fate of a **Tubulysin A** ADC.





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Caption: Strategies to Prevent Premature Cleavage.

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